molecular formula C12H18N2 B094769 1-(2,5-Dimethylphenyl)piperazine CAS No. 1013-25-8

1-(2,5-Dimethylphenyl)piperazine

Cat. No. B094769
CAS RN: 1013-25-8
M. Wt: 190.28 g/mol
InChI Key: YRIFWVMRUFKWLM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)piperazine is an organic compound with the empirical formula C12H18N2 and a molecular weight of 190.28 . It is used in biological and analytical studies .


Molecular Structure Analysis

The molecule consists of a six-membered ring containing two opposing nitrogen atoms . The InChI string is InChI=1S/C12H18N2/c1-10-3-4-11(2)12(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2,5-Dimethylphenyl)piperazine are not detailed in the available literature, piperazine compounds in general are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

1-(2,5-Dimethylphenyl)piperazine has a molecular weight of 190.28 g/mol, a XLogP3 of 2.6, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond . It has a topological polar surface area of 15.3 Ų .

Mechanism of Action

Piperazine compounds, including 1-(2,5-Dimethylphenyl)piperazine, are known to act as GABA receptor agonists. They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis .

Safety and Hazards

This compound may cause skin and eye irritation. If inhaled or ingested, it may cause respiratory and gastrointestinal discomfort . Always handle with appropriate safety measures.

properties

IUPAC Name

1-(2,5-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-4-11(2)12(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIFWVMRUFKWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143827
Record name 1-(2,5-Xylyl)piperazine
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)piperazine

CAS RN

1013-25-8
Record name 1-(2,5-Dimethylphenyl)piperazine
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Record name 1-(2,5-Xylyl)piperazine
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Record name 1-(2,5-Xylyl)piperazine
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Record name 1-(2,5-xylyl)piperazine
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Synthesis routes and methods I

Procedure details

In analogy to example 1, step 1, from (3S,4S)-4-phenyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester (CAS Reg. No.: [197900-77-9]) and 1-(2,5-dimethylphenyl)piperazine was prepared (3S,4S)-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester as a white foam, MS: 478.28 ([M+H])+.
Name
(3S,4S)-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester
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Synthesis routes and methods II

Procedure details

In analogy to example 1, step 1, from (3R,4R)-4-phenyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester (CAS Reg. No.: [197900-84-8]) and 1-(2,5-dimethylphenyl)piperazine was prepared (3R,4R)-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester as a white foam, MS: 478.27 ([M+H])+.
Name
(3R,4R)-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester
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Synthesis routes and methods III

Procedure details

In analogy to example 1, step 1, from 1,4-dibenzylpiperazine-2-carboxylic acid (CAS Reg. No.: [215597-67-4]) and 1-(2,5-dimethylphenyl)piperazine was prepared (1,4-dibenzyl-piperazin-2-yl)-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone as a white foam, MS: 483.3 ([M+H]+).
Name
(1,4-dibenzyl-piperazin-2-yl)-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone
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Synthesis routes and methods IV

Procedure details

In analogy to example 1, step 1, from trans-N-Boc-4-phenyl-nipecotic acid (CAS Reg. No.: [170838-49-0]) and 1-(2,5-dimethylphenyl)piperazine was prepared trans-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester as a white foam, MS: 478.2 ([M+H])+.
Name
trans-3-[4-(2,5-dimethyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 1-(2,5-Dimethylphenyl)piperazine forming salts with different anions?

A: 1-(2,5-Dimethylphenyl)piperazine readily forms salts with various anions due to the presence of two nitrogen atoms in its piperazine ring. These nitrogen atoms can be protonated, leading to the formation of ionic compounds. For instance, in the study "1-(2,5-Dimethylphenyl)piperazine-1,4-diium tetrachloridozincate monohydrate" [], the compound forms a salt with tetrachloridozincate anions ([ZnCl4]2−), where both piperazine nitrogens are protonated. Similarly, "Synthesis and characterization of two organic cation hydrogensulfates: 1-(2,5-dimethylphenyl)piperazine-1,4-diium bis(hydrogensulfate) monohydrate (SI) and 1-(2,3-dimethylphenyl)piperazine-1,4-diium bis(hydrogensulfate) (SII)" [] describes the formation of salts with hydrogensulfate anions. The nature of these anions influences the crystal packing and hydrogen bonding networks within the resulting salt structures, as observed in the reported crystallographic analyses.

Q2: How does the crystal structure of 1-(2,5-Dimethylphenyl)piperazine-1,4-diium tetrachloridocuprate(II) differ from its zinc analogue?

A: While both studies [, ] investigate 1-(2,5-Dimethylphenyl)piperazine salts with tetrachloridometallate anions, the choice of metal ion (Zn2+ vs. Cu2+) can lead to significant differences in their crystal structures and magnetic properties. Direct comparisons require access to the full crystallographic data for both compounds, allowing for analysis of bond lengths, angles, and coordination geometries around the metal centers. Furthermore, the magnetic properties of the copper(II) complex [] suggest potential applications in magnetochemistry, a field not explored for the zinc analogue [].

Q3: What analytical techniques have been used to characterize 1-(2,5-Dimethylphenyl)piperazine and its salts?

A: The research primarily relies on X-ray crystallography to elucidate the solid-state structures of 1-(2,5-Dimethylphenyl)piperazine salts [, ]. This technique provides detailed information on bond lengths, angles, and intermolecular interactions within the crystal lattice. Additionally, spectroscopic techniques like NMR and IR spectroscopy are likely employed for structural confirmation and purity assessment, although specific data is not presented in the provided abstracts []. Further research may explore techniques like mass spectrometry and elemental analysis for comprehensive characterization.

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